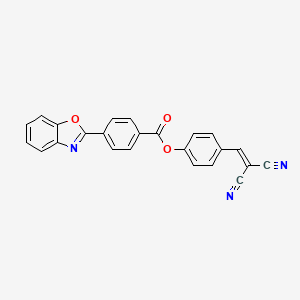![molecular formula C18H14F2N2O2 B12881876 (4R)-2-(2-fluorophenyl)-4-[(4R)-2-(2-fluorophenyl)-4,5-dihydro-1,3-oxazol-4-yl]-4,5-dihydro-1,3-oxazole](/img/structure/B12881876.png)
(4R)-2-(2-fluorophenyl)-4-[(4R)-2-(2-fluorophenyl)-4,5-dihydro-1,3-oxazol-4-yl]-4,5-dihydro-1,3-oxazole
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
(4R)-2-(2-fluorophenyl)-4-[(4R)-2-(2-fluorophenyl)-4,5-dihydro-1,3-oxazol-4-yl]-4,5-dihydro-1,3-oxazole is a synthetic organic compound that belongs to the class of oxazoles. Oxazoles are five-membered heterocyclic compounds containing one oxygen and one nitrogen atom. This specific compound features two oxazole rings, each substituted with a 2-fluorophenyl group.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of (4R)-2-(2-fluorophenyl)-4-[(4R)-2-(2-fluorophenyl)-4,5-dihydro-1,3-oxazol-4-yl]-4,5-dihydro-1,3-oxazole typically involves the following steps:
Formation of the Oxazole Ring: This can be achieved through the cyclization of α-haloketones with amides or nitriles under acidic or basic conditions.
Substitution with Fluorophenyl Groups:
Industrial Production Methods
In an industrial setting, the production of this compound would likely involve:
Batch or Continuous Flow Reactors: To ensure precise control over reaction conditions.
Catalysts: To enhance reaction rates and selectivity.
Purification Techniques: Such as crystallization or chromatography to isolate the desired product.
Chemical Reactions Analysis
Types of Reactions
Oxidation: The compound can undergo oxidation reactions, typically using oxidizing agents like hydrogen peroxide or potassium permanganate.
Reduction: Reduction reactions can be performed using reducing agents such as lithium aluminum hydride or sodium borohydride.
Substitution: The fluorophenyl groups can participate in electrophilic or nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidizing Agents: Hydrogen peroxide, potassium permanganate.
Reducing Agents: Lithium aluminum hydride, sodium borohydride.
Solvents: Common solvents include dichloromethane, ethanol, and water.
Major Products
Oxidation Products: Oxidized derivatives of the oxazole rings.
Reduction Products: Reduced forms of the oxazole rings.
Substitution Products: Compounds with different substituents on the fluorophenyl groups.
Scientific Research Applications
Chemistry
Synthesis of Complex Molecules: Used as intermediates in the synthesis of more complex organic molecules.
Catalysis: Potential use as ligands in catalytic reactions.
Biology
Biological Probes: Used in the study of biological systems due to their unique structural properties.
Medicine
Pharmaceuticals: Potential use in the development of new drugs, particularly those targeting specific enzymes or receptors.
Industry
Materials Science: Used in the development of new materials with specific properties, such as polymers or coatings.
Mechanism of Action
The mechanism of action of (4R)-2-(2-fluorophenyl)-4-[(4R)-2-(2-fluorophenyl)-4,5-dihydro-1,3-oxazol-4-yl]-4,5-dihydro-1,3-oxazole would depend on its specific application. Generally, it may interact with molecular targets such as enzymes, receptors, or nucleic acids, modulating their activity through binding interactions.
Comparison with Similar Compounds
Similar Compounds
- (4R)-2-(2-chlorophenyl)-4-[(4R)-2-(2-chlorophenyl)-4,5-dihydro-1,3-oxazol-4-yl]-4,5-dihydro-1,3-oxazole
- (4R)-2-(2-bromophenyl)-4-[(4R)-2-(2-bromophenyl)-4,5-dihydro-1,3-oxazol-4-yl]-4,5-dihydro-1,3-oxazole
Uniqueness
- Fluorine Substitution : The presence of fluorine atoms can significantly alter the compound’s chemical and biological properties, such as increasing metabolic stability and enhancing binding affinity to biological targets.
Properties
Molecular Formula |
C18H14F2N2O2 |
|---|---|
Molecular Weight |
328.3 g/mol |
IUPAC Name |
(4R)-2-(2-fluorophenyl)-4-[(4R)-2-(2-fluorophenyl)-4,5-dihydro-1,3-oxazol-4-yl]-4,5-dihydro-1,3-oxazole |
InChI |
InChI=1S/C18H14F2N2O2/c19-13-7-3-1-5-11(13)17-21-15(9-23-17)16-10-24-18(22-16)12-6-2-4-8-14(12)20/h1-8,15-16H,9-10H2/t15-,16-/m0/s1 |
InChI Key |
BGEBBOLRVOCQDU-HOTGVXAUSA-N |
Isomeric SMILES |
C1[C@H](N=C(O1)C2=CC=CC=C2F)[C@@H]3COC(=N3)C4=CC=CC=C4F |
Canonical SMILES |
C1C(N=C(O1)C2=CC=CC=C2F)C3COC(=N3)C4=CC=CC=C4F |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


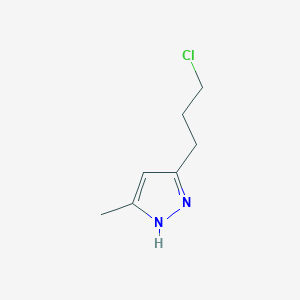
![3,6-Bis(2,4-dichlorophenyl)-7H-[1,2,4]triazolo[3,4-b][1,3,4]thiadiazine](/img/structure/B12881807.png)

![3-(2-Chlorobenzyl)-5,6-dihydro-4H-pyrrolo[3,2-d]isoxazole](/img/structure/B12881829.png)
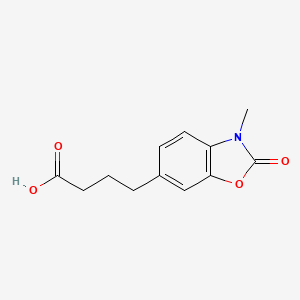
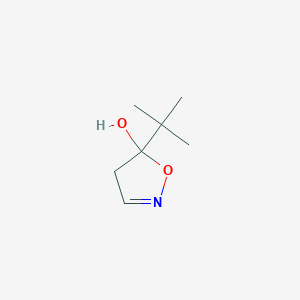
![2-[3,4-Bis(4-methoxyphenyl)-1,2-oxazol-5-YL]-N-hexylacetamide](/img/structure/B12881858.png)
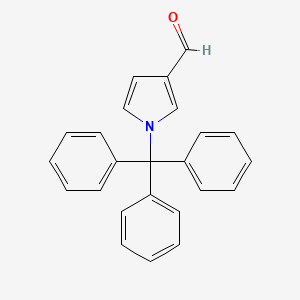
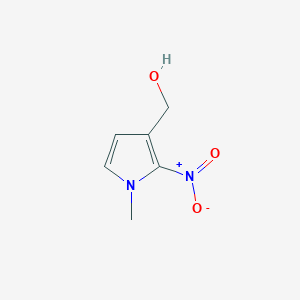

![(4E)-4-[(3,4-dimethoxyphenyl)methylidene]-2-methyl-1,3-oxazol-5-one](/img/structure/B12881880.png)
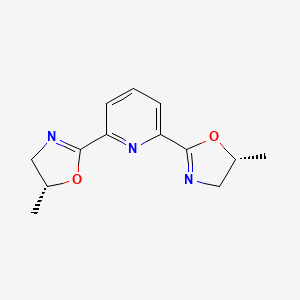
![2-(Difluoromethyl)-6-methoxybenzo[d]oxazole](/img/structure/B12881891.png)
